N,N-dimethyl-2-propylpentan-1-amine;2,4,6-trinitrophenol

Description

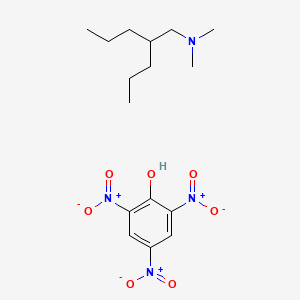

N,N-Dimethyl-2-propylpentan-1-amine;2,4,6-Trinitrophenol (CAS No. 93153-87-8) is a molecular complex comprising two distinct components:

- N,N-Dimethyl-2-propylpentan-1-amine: A tertiary amine with a branched aliphatic chain.

- 2,4,6-Trinitrophenol (Picric Acid): A nitroaromatic compound renowned for its explosive properties and industrial applications.

The combined molecular formula is C₁₆H₂₆N₄O₇ (molecular weight: 386.40 g/mol), featuring hydrogen bond donor/acceptor counts of 1 and 8, respectively, and a high topological polar surface area (161 Ų) indicative of significant polarity .

Properties

CAS No. |

93153-87-8 |

|---|---|

Molecular Formula |

C16H26N4O7 |

Molecular Weight |

386.40 g/mol |

IUPAC Name |

N,N-dimethyl-2-propylpentan-1-amine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C10H23N.C6H3N3O7/c1-5-7-10(8-6-2)9-11(3)4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,5-9H2,1-4H3;1-2,10H |

InChI Key |

BNLRCXBSFKNOOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)CN(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-propylpentan-1-amine typically involves the alkylation of 2-propylpentan-1-amine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.

For the preparation of 2,4,6-trinitrophenol, phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process introduces three nitro groups into the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.

Industrial Production Methods

Industrial production of N,N-dimethyl-2-propylpentan-1-amine follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The production of 2,4,6-trinitrophenol in industrial settings involves large-scale nitration reactors with advanced cooling systems to manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-propylpentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to form amino derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, while the nitro groups can undergo electrophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of alkylated or acylated amine derivatives.

Scientific Research Applications

N,N-dimethyl-2-propylpentan-1-amine;2,4,6-trinitrophenol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-propylpentan-1-amine;2,4,6-trinitrophenol involves interactions with molecular targets such as enzymes and receptors. The amine component can act as a ligand, binding to specific sites on proteins and altering their activity. The nitrophenol component can undergo redox reactions, generating reactive intermediates that can interact with cellular components and affect biochemical pathways.

Comparison with Similar Compounds

Comparison of the Amine Component

The N,N-dimethyl-2-propylpentan-1-amine moiety shares structural similarities with other tertiary amines but is distinguished by its unique branching and alkyl chain length. Key comparisons include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethyl-2-(2-nitrophenyl)prop-1-en-1-amine | C₁₁H₁₄N₂O₂ | Contains a nitroaromatic group, enhancing reactivity in photochemical applications |

| N-(Cyclopropylmethyl)-2-methylcyclopentan-1-amine | C₁₀H₁₉N | Cyclopropane ring increases steric hindrance, altering biological activity |

| N,N-Dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine | C₁₃H₁₄F₃N₅O₂ | Trifluoromethyl group enhances chemical stability and lipophilicity |

Uniqueness: The propylpentan chain in the target compound likely improves solubility in non-polar solvents compared to shorter-chain analogs.

Comparison of the 2,4,6-Trinitrophenol Component

Picric Acid is a benchmark nitroaromatic explosive. Its key differentiators against similar compounds include:

| Compound Name | Molecular Formula | Sensitivity | Applications | Key Differences |

|---|---|---|---|---|

| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | Low | Military explosives, demolition | Lacks phenolic –OH group; more stable |

| 2,4-Dinitrophenol | C₆H₄N₂O₅ | Moderate | Chemical synthesis, dye intermediates | One fewer nitro group; less explosive |

| N-(2,4,6-Trinitrophenyl)-L-valine | C₁₁H₁₂N₄O₈ | High | Dual functionality for bioactivity studies | Amino acid moiety enables biological uptake |

Uniqueness: Picric Acid’s phenolic –OH group allows salt formation (e.g., metal picrates), but these salts are notoriously shock-sensitive, limiting safe handling compared to TNT .

Comparison of Combined Structure

The hybrid structure of N,N-Dimethyl-2-propylpentan-1-amine;2,4,6-Trinitrophenol is rare. Similar amine-nitroaromatic complexes include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.